Cas no 1638763-63-9 (5-bromo-1H-indazol-4-ol)
5-bromo-1H-indazol-4-ol Chemical and Physical Properties
Names and Identifiers
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- 1H-Indazol-4-ol, 5-bromo-
- 5-Bromo-1H-indazol-4-ol
- 5-bromo-1H-indazol-4-ol
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- Inchi: 1S/C7H5BrN2O/c8-5-1-2-6-4(7(5)11)3-9-10-6/h1-3,11H,(H,9,10)
- InChI Key: GIVVZRAPNZXTQW-UHFFFAOYSA-N
- SMILES: N1C2=C(C(O)=C(Br)C=C2)C=N1
5-bromo-1H-indazol-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM390463-1g |
5-bromo-1H-indazol-4-ol |
1638763-63-9 | 95%+ | 1g |
$382 | 2023-02-17 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ4140-1 G |
5-bromo-1H-indazol-4-ol |
1638763-63-9 | 95% | 1g |
¥ 2,560.00 | 2022-10-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ4140-1G |
5-bromo-1H-indazol-4-ol |
1638763-63-9 | 95% | 1g |
¥ 2,560.00 | 2023-04-14 | |
| Aaron | AR01OOFX-50mg |
1H-Indazol-4-ol, 5-bromo- |
1638763-63-9 | 95% | 50mg |
$126.00 | 2025-02-14 | |
| Aaron | AR01OOFX-100mg |
1H-Indazol-4-ol, 5-bromo- |
1638763-63-9 | 95% | 100mg |
$175.00 | 2025-02-14 | |
| Aaron | AR01OOFX-250mg |
1H-Indazol-4-ol, 5-bromo- |
1638763-63-9 | 95% | 250mg |
$240.00 | 2025-02-14 | |
| Aaron | AR01OOFX-500mg |
1H-Indazol-4-ol, 5-bromo- |
1638763-63-9 | 95% | 500mg |
$437.00 | 2025-02-14 | |
| Aaron | AR01OOFX-1g |
1H-Indazol-4-ol, 5-bromo- |
1638763-63-9 | 95% | 1g |
$573.00 | 2025-02-14 | |
| Aaron | AR01OOFX-2.5g |
1H-Indazol-4-ol, 5-bromo- |
1638763-63-9 | 95% | 2.5g |
$1101.00 | 2025-02-14 | |
| Aaron | AR01OOFX-5g |
1H-Indazol-4-ol, 5-bromo- |
1638763-63-9 | 95% | 5g |
$1616.00 | 2025-02-14 |
5-bromo-1H-indazol-4-ol Suppliers
5-bromo-1H-indazol-4-ol Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Additional information on 5-bromo-1H-indazol-4-ol
Research Briefing on 5-bromo-1H-indazol-4-ol (CAS: 1638763-63-9) in Chemical Biology and Pharmaceutical Applications
The compound 5-bromo-1H-indazol-4-ol (CAS: 1638763-63-9) has recently emerged as a promising scaffold in medicinal chemistry and drug discovery. This heterocyclic structure, featuring both indazole and hydroxyl functional groups, has demonstrated significant potential in the development of kinase inhibitors and other therapeutic agents. Recent studies have explored its role as a key intermediate in the synthesis of novel bioactive molecules targeting various disease pathways.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the structural-activity relationship of 5-bromo-1H-indazol-4-ol derivatives as selective inhibitors of protein kinases involved in cancer progression. The compound's unique bromine substitution at the 5-position was found to enhance binding affinity while maintaining favorable pharmacokinetic properties. Molecular docking simulations revealed its ability to form critical hydrogen bonds with kinase active sites, particularly in the DFG-out conformation.
Further research has highlighted the compound's utility in PROTAC (Proteolysis Targeting Chimera) development. A Nature Chemical Biology publication demonstrated how 5-bromo-1H-indazol-4-ol serves as an effective warhead for E3 ubiquitin ligase recruitment, enabling targeted protein degradation. This application has shown particular promise in addressing drug-resistant forms of various cancers, where traditional small molecule inhibitors often fail.
The synthetic accessibility of 5-bromo-1H-indazol-4-ol has also been improved through recent methodological advances. A 2024 Organic Process Research & Development report detailed a novel catalytic system for its preparation, achieving 85% yield with excellent purity (>99%) while reducing hazardous waste generation. This green chemistry approach addresses previous scalability challenges in industrial production.
Emerging applications extend beyond oncology, with recent ACS Chemical Neuroscience research identifying 5-bromo-1H-indazol-4-ol derivatives as modulators of neuroinflammatory pathways. The compound's ability to cross the blood-brain barrier while maintaining metabolic stability makes it particularly valuable for CNS-targeted drug development. Current structure-optimization efforts focus on improving selectivity against off-target receptors.
Ongoing clinical investigations (Phase I/II trials) are evaluating lead compounds derived from this scaffold for safety and efficacy in solid tumors. Preliminary data suggest favorable toxicity profiles compared to existing therapies, though complete results are pending. The compound's versatility continues to inspire new research directions, including its potential in combination therapies and diagnostic agent development.
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